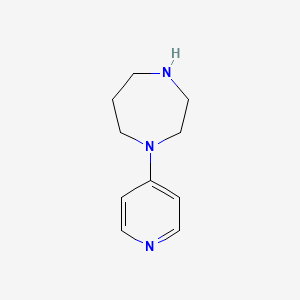
1-Pyridin-4-yl-1,4-diazepane
Übersicht
Beschreibung
1-Pyridin-4-yl-1,4-diazepane is a chemical compound with the molecular formula C10H15N3 . It is also known as a carboxamide derivative of diazepane.
Synthesis Analysis
The synthesis of 1-Pyridin-4-yl-1,4-diazepane involves various chemical reactions. For instance, a strongly basic 1-amidinopiperidine derivative was optimized to improve anti-thrombin activity and artificial membrane permeability . The optimization involved the basic P1 and the X-substituted phenyl P4 binding moieties .Molecular Structure Analysis
The molecular structure of 1-Pyridin-4-yl-1,4-diazepane consists of a pyrazole bound to a phenyl group . The molecular weight of this compound is 177.25 g/mol .Chemical Reactions Analysis
1-Pyridin-4-yl-1,4-diazepane is involved in various chemical reactions. For instance, it has been used in the synthesis of other chemical substances for various applications . It has also been associated with a wide range of biological activities .Physical And Chemical Properties Analysis
1-Pyridin-4-yl-1,4-diazepane has a molecular weight of 177.25 g/mol . It has a topological polar surface area of 28.2 Ų . The compound has one rotatable bond .Wissenschaftliche Forschungsanwendungen
1. Antiviral Activity Against Vaccinia Virus
- Summary of Application: The compound 3-(Pyridin-4-yl)-1,2,4-triazines, which is related to 1-Pyridin-4-yl-1,4-diazepane, has been studied for its activity against the vaccinia virus .
- Methods of Application: The compound was synthesized using atom-economical approaches . The biological activity of the new 3-(pyridin-4-yl)-1,2,4-triazines and their analogs against vaccinia virus was then studied .
- Results: The new compounds have shown promising characteristics, in particular, in comparison to the antiviral drug Cidofovir .
2. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Summary of Application: 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to 1-Pyridin-4-yl-1,4-diazepane, have been studied for various biomedical applications .
- Methods of Application: The compounds were synthesized from both a preformed pyrazole or pyridine .
- Results: More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
3. Prodrug Intermediate for Potential Pharmaceuticals
- Summary of Application: (S)-1-(pyridin-4-yl)-1,3-propanediol, a compound related to 1-Pyridin-4-yl-1,4-diazepane, has been used as a prodrug intermediate in active compounds for potential pharmaceuticals .
- Methods of Application: The compound was obtained using a simple and effective NaBH4/MgCl2 reduction system .
- Results: The process resulted in (S)-1-(pyridin-4-yl)-1,3-propanediol with >99.9% ee and an 80% yield .
4. Anti-tubercular Agents
- Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are related to 1-Pyridin-4-yl-1,4-diazepane, were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were designed and synthesized, and their anti-tubercular activity was evaluated .
- Results: Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
5. Prodrug Intermediate for Potential Pharmaceuticals
- Summary of Application: (S)-1-(pyridin-4-yl)-1,3-propanediol, a compound related to 1-Pyridin-4-yl-1,4-diazepane, has found several applications in active compounds as potential pharmaceuticals .
- Methods of Application: The compound was obtained using a simple and effective NaBH4/MgCl2 reduction system .
- Results: The process resulted in (S)-1-(pyridin-4-yl)-1,3-propanediol with >99.9% ee and an 80% yield .
6. Anti-tubercular Agents
- Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are related to 1-Pyridin-4-yl-1,4-diazepane, were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were designed and synthesized, and their anti-tubercular activity was evaluated .
- Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-pyridin-4-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10/h2-3,5-6,11H,1,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAOAQVMDURQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375190 | |
| Record name | 1-pyridin-4-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-YL)-1,4-diazepane | |
CAS RN |
194853-82-2 | |
| Record name | 1-pyridin-4-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

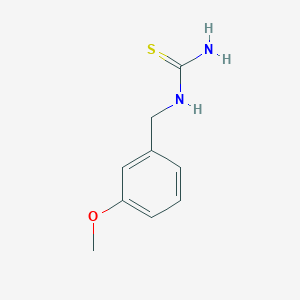
![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)
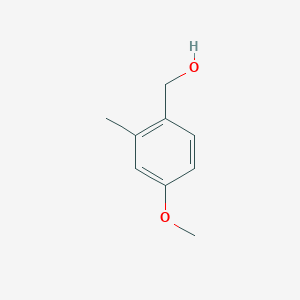
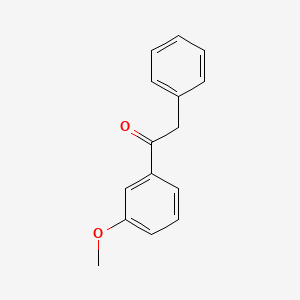
![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)
![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)
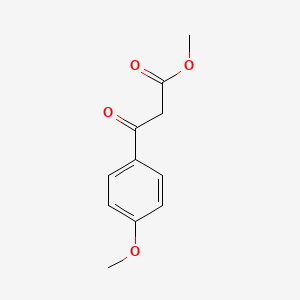
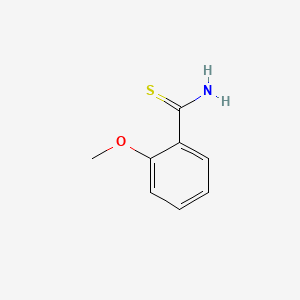
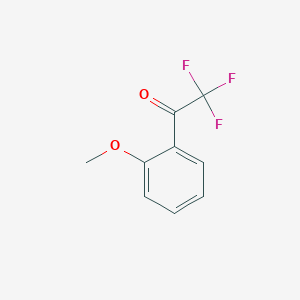
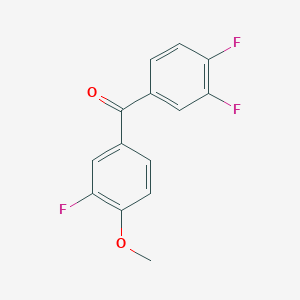

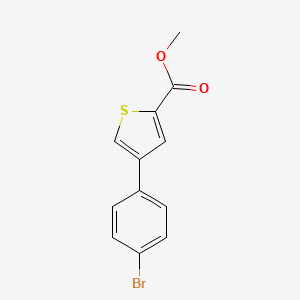
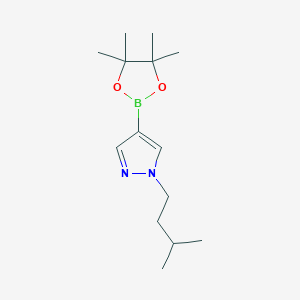
![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)